molecular formula C13H17N3 B11771457 N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine

Cat. No.: B11771457
M. Wt: 215.29 g/mol
InChI Key: MTJBWJSIHHVKHM-UHFFFAOYSA-N
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Description

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is a heterocyclic organic compound that features an imidazole ring, a phenyl group, and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Ethylamine Side Chain: The ethylamine side chain can be attached through a reductive amination reaction, where an aldehyde or ketone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the imidazole ring to a dihydroimidazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain or the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting imidazole receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazol-2-yl)-2-phenylethanamine: Lacks the ethyl group, which may affect its binding affinity and selectivity.

    N-methyl-1-(1H-imidazol-2-yl)-2-phenylethanamine: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

    1-(1H-imidazol-2-yl)-2-(4-methylphenyl)ethanamine: Features a methyl-substituted phenyl group, which can influence its electronic and steric properties.

Uniqueness

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is unique due to the presence of the ethylamine side chain, which can enhance its solubility, bioavailability, and interaction with specific molecular targets compared to its analogs.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine

InChI

InChI=1S/C13H17N3/c1-2-14-12(13-15-8-9-16-13)10-11-6-4-3-5-7-11/h3-9,12,14H,2,10H2,1H3,(H,15,16)

InChI Key

MTJBWJSIHHVKHM-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=NC=CN2

Origin of Product

United States

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